molecular formula C19H15FN2O5S B2631998 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate CAS No. 877637-24-6

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate

Cat. No.: B2631998
CAS No.: 877637-24-6
M. Wt: 402.4
InChI Key: ZOSLBIZFIUUVJC-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate features a pyranone core substituted at the 3-position with a 2-(2-fluorophenoxy)acetate ester and at the 6-position with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group. Its molecular formula is C₁₉H₁₅FN₂O₅S, with a molecular weight of 402.3962 g/mol. Key structural elements include:

  • A 4-oxo-4H-pyran ring, contributing to planar rigidity.
  • A phenoxyacetate ester with an ortho-fluorine substituent, influencing electronic and steric properties.

This compound belongs to a broader class of pyranone-pyrimidine hybrids, where structural modifications to the ester and pyrimidine groups are explored to optimize physicochemical and biological properties.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S/c1-12-6-7-21-19(22-12)28-11-13-8-15(23)17(9-25-13)27-18(24)10-26-16-5-3-2-4-14(16)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSLBIZFIUUVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the pyran ring, followed by the introduction of the pyrimidinylsulfanyl group. The final step involves esterification with 2-(2-fluorophenoxy)acetic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism in Fluorophenoxy Substituents

The 2-(2-fluorophenoxy)acetate group distinguishes the target compound from its 4-fluoro positional isomer (CAS 877637-27-9), which has a para-fluorine substituent . Ortho-substituents may also reduce conformational flexibility, impacting interactions with enzymes or receptors.

Halogen and Functional Group Variations

Structural analogs feature diverse substituents on the aromatic ring:

  • 4-Chlorophenyl acetate (CAS 877637-41-7): Chlorine’s larger size and higher lipophilicity compared to fluorine may enhance membrane permeability but reduce aqueous solubility .
  • 4-Nitrophenyl acetate (CAS 877637-46-2): The nitro group’s strong electron-withdrawing effect could accelerate ester hydrolysis, reducing stability in physiological environments .
  • 4-Ethoxyphenyl acetate (CAS 877637-33-7): The ethoxy group’s electron-donating nature may stabilize the ester against hydrolysis, improving metabolic stability .

Ester Group Modifications

Replacing the phenoxyacetate with a benzoate ester (e.g., 4-methyl-3-nitrobenzoate in CAS 877636-49-2) introduces greater rigidity and lipophilicity.

Pyrimidine Substitution Patterns

  • Unsubstituted pyrimidine (CAS 877637-34-8): The absence of a methyl group reduces hydrophobicity, which may enhance solubility but decrease target affinity .

Data Tables

Compound (Abbreviated) Ester Group Pyrimidine Substituent Molecular Formula MW (g/mol) CAS Number Reference
Target Compound 2-(2-fluorophenoxy)acetate 4-methyl C₁₉H₁₅FN₂O₅S 402.40 - -
4-Fluoro Isomer 2-(4-fluorophenoxy)acetate 4-methyl C₁₉H₁₅FN₂O₅S 402.40 877637-27-9
4-Chloro Analog 2-(4-chlorophenyl)acetate 4-methyl C₁₉H₁₅ClN₂O₄S 402.85 877637-41-7
4-Nitro Benzoate Analog 4-methyl-3-nitrobenzoate 4-methyl C₁₉H₁₅N₃O₆S 413.40 877636-49-2
4-Ethoxy Analog 2-(4-ethoxyphenyl)acetate 4,6-dimethyl C₂₂H₂₂N₂O₅S 426.49 877637-33-7

Discussion of Structural Effects

  • Ortho vs. Para Fluorine : Ortho-substitution may hinder enzymatic cleavage or receptor binding due to steric effects, whereas para-substitution offers a more accessible pharmacophore .
  • Halogen Effects : Chlorine’s lipophilicity enhances logP, favoring membrane penetration but risking solubility limitations. Fluorine balances electronegativity and size, optimizing bioavailability .
  • Ester Stability : Nitro groups destabilize esters via electron withdrawal, while ethoxy groups enhance stability through electron donation .
  • Pyrimidine Modifications : Dimethylpyrimidine derivatives improve metabolic stability but may reduce binding affinity due to steric hindrance .

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate is a complex organic molecule with significant potential in medicinal chemistry. This article focuses on its biological activity, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Formula

  • C18H16FN3O4S

Molecular Weight

  • 433.4 g/mol

Structural Characteristics

The compound features a pyran ring, a pyrimidine moiety, and a fluorophenoxyacetate group, contributing to its unique chemical properties. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function as an enzyme inhibitor or receptor antagonist, influencing signaling pathways related to cell proliferation, apoptosis, and inflammation.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against various viruses by inhibiting their entry into host cells. For instance, compounds similar to this structure have demonstrated potent activity against the Ebola virus (EBOV), with submicromolar IC50 values indicating strong antiviral properties .

Anticancer Properties

Research has also indicated that derivatives of this compound exhibit anticancer activity by targeting specific kinases involved in tumor growth and survival. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits selective binding affinities to specific receptors. For example, it has been characterized as a potent antagonist of the apelin/APJ receptor system, which plays a critical role in cardiovascular homeostasis and energy metabolism .

Case Studies

  • Ebola Virus Inhibition : A study evaluated several compounds structurally related to this compound for their ability to inhibit EBOV entry. The results indicated that some derivatives achieved IC50 values under 1 µM, showcasing their potential as therapeutic agents against viral infections .
  • Cancer Cell Lines : In another study focusing on cancer cell lines, compounds with similar structural motifs were tested for their cytotoxic effects. Results showed significant inhibition of cell growth in various cancer types, suggesting that modifications to the pyran ring could enhance therapeutic efficacy.

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayObserved EffectReference
AntiviralEBOVIC50 < 1 µM
AnticancerKinase inhibitionReduced cell proliferation
Receptor AntagonismApelin/APJ systemInhibition of signaling

Q & A

Q. Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the sulfanyl-methyl bridge and fluorophenoxy ester .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% required for biological assays) .
    Data Interpretation :
  • Discrepancies in NMR signals (e.g., splitting due to fluorine coupling) must be resolved via 2D-COSY or NOESY .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Case Example : Yields vary from 45% to 72% for the sulfanyl-methyl coupling step .
Methodological Solutions :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity vs. temperature) .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Reproducibility Checks : Compare results under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

Advanced: What experimental frameworks are suitable for studying the compound’s biological activity?

Q. Assay Design :

  • Target Selection : Prioritize enzymes (e.g., kinases) due to the pyrimidine moiety’s role in ATP mimicry .
  • Dose-Response Studies : Use IC₅₀ determination with 3D cell cultures to account for fluorophenoxy’s lipophilicity .
    Controls :
  • Include structurally analogous compounds (e.g., non-fluorinated phenoxy derivatives) to isolate fluorine’s effect .

Advanced: How can stability and degradation pathways be systematically evaluated?

Q. Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and varying pH (2–12) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the ester group yielding 2-(2-fluorophenoxy)acetic acid) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What mechanistic studies are recommended to elucidate interactions with biological targets?

Q. Techniques :

  • Molecular Docking : Simulate binding to kinase active sites, focusing on the pyrimidine’s sulfur and fluorophenoxy’s π-π stacking .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and entropy changes .
  • Enzyme Inhibition Assays : Compare IC₅₀ values against wild-type vs. mutant enzymes to identify critical residues .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Q. Strategy :

  • Substituent Variation :
    • Replace 4-methylpyrimidin-2-yl with 4,6-dimethylpyrimidin-2-yl to assess steric effects .
    • Modify the fluorophenoxy group (e.g., ortho vs. para substitution) to study electronic impacts .
  • Data Analysis :
    • Use QSAR models incorporating logP, polar surface area, and Hammett constants .

Advanced: What environmental impact assessment protocols apply to this compound?

Q. Guidelines :

  • OECD Test 301 : Evaluate biodegradability in aqueous systems .
  • Bioaccumulation Potential : Calculate BCF (bioconcentration factor) using octanol-water partition coefficients (logP ~2.8 predicted) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algal growth inhibition .

Basic: How to validate analytical methods for quantifying this compound in complex matrices?

Q. Validation Parameters :

  • Linearity : R² ≥ 0.99 over 0.1–100 μg/mL .
  • LOQ/LOD : ≤0.05 μg/mL via HPLC-UV .
  • Recovery Rates : 85–115% in spiked biological samples (e.g., plasma) .

Advanced: How to address discrepancies in spectral data during structural elucidation?

Case Example : Ambiguous NOE signals between the pyran-4-one and fluorophenoxy groups.
Solutions :

  • Dynamic NMR : Resolve conformational exchange effects at variable temperatures .
  • X-ray Crystallography : Obtain single-crystal data to confirm spatial arrangement .
  • DFT Calculations : Compare experimental vs. simulated NMR shifts .

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